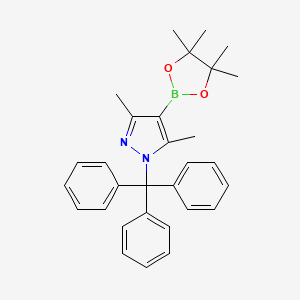

3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the boronic acid pinacol ester moiety makes it a versatile reagent in various synthetic applications.

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester typically involves the following steps:

-

Formation of the Pyrazole Ring:

- The pyrazole ring is synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

- For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethyl-1H-pyrazole.

-

Tritylation:

- The trityl group is introduced by reacting the pyrazole with trityl chloride in the presence of a base such as pyridine or triethylamine. This step protects the nitrogen atom in the pyrazole ring.

-

Boronic Acid Pinacol Ester Formation:

- The final step involves the formation of the boronic acid pinacol ester. This is achieved by reacting the tritylated pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The use of automated systems for reagent addition and product isolation ensures consistency and efficiency in large-scale production.

化学反応の分析

Types of Reactions:

-

Suzuki-Miyaura Coupling:

- This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid pinacol ester with an aryl halide in the presence of a palladium catalyst and a base.

-

Oxidation and Reduction:

- The boronic ester group can undergo oxidation to form the corresponding boronic acid or borate ester. Reduction reactions can convert the boronic ester back to the parent hydrocarbon.

-

Substitution Reactions:

- The trityl group can be removed under acidic conditions, allowing for further functionalization of the pyrazole ring.

Common Reagents and Conditions:

-

Palladium Catalysts:

- Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used in Suzuki-Miyaura couplings.

-

Bases:

- Bases like potassium carbonate, sodium hydroxide, or cesium carbonate are used to facilitate the coupling reactions.

Major Products:

- The major products of these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

科学的研究の応用

Chemistry:

Cross-Coupling Reactions:

Biology and Medicine:

Drug Development:

Industry:

Materials Science:

作用機序

The mechanism of action for 3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

-

Oxidative Addition:

- The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium(II) complex.

-

Transmetalation:

- The boronic ester reacts with the palladium complex, transferring the aryl group to the palladium center.

-

Reductive Elimination:

- The final step involves the reductive elimination of the coupled product, regenerating the palladium(0) catalyst.

類似化合物との比較

-

Phenylboronic Acid Pinacol Ester:

- Similar in structure but lacks the pyrazole ring, making it less versatile in certain synthetic applications.

-

3,5-Dimethyl-1H-pyrazole-4-boronic Acid:

- Similar but without the trityl protection, making it more reactive and less stable under certain conditions.

Uniqueness:

- The presence of both the trityl group and the boronic acid pinacol ester moiety makes 3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester uniquely suited for specific cross-coupling reactions, offering both stability and reactivity.

This compound’s versatility and stability make it a valuable reagent in both academic research and industrial applications.

生物活性

3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester is a boronic acid derivative known for its unique chemical structure and potential biological activities. This compound belongs to the class of pyrazoles, which are recognized for their diverse applications in medicinal chemistry. Understanding the biological activity of this compound involves examining its chemical properties, potential mechanisms of action, and relevant case studies.

The molecular formula of this compound is C30H33BN2O2, with a molecular weight of 464.41 g/mol. Its structure includes a trityl group that enhances stability and solubility, making it suitable for various applications in organic synthesis and medicinal chemistry .

| Property | Value |

|---|---|

| Chemical Formula | C30H33BN2O2 |

| Molecular Weight | 464.41 g/mol |

| Appearance | White to yellow solid |

| CAS Number | 1874148-66-9 |

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds in the pyrazole class often exhibit significant biological properties. Pyrazoles have been studied for their potential as:

- Anti-inflammatory agents

- Analgesics

- Antipyretics

The boronic acid functionality may also impart unique interactions with biological targets, making this compound a candidate for further pharmacological studies .

The exact mechanism of action for this compound is not well-documented. However, the reactivity associated with the boronic acid moiety is crucial for understanding its potential interactions in biological systems. Boronic acids are known to participate in various reactions, including:

- Cross-coupling reactions : Important in forming new carbon-carbon bonds.

- Binding interactions : Boronic acids can bind to diols, which may influence their biological activity.

The mechanism of action post-deprotection (the pyrazole molecule) would depend on its specific structure and substituents .

Case Studies and Research Findings

Research on similar pyrazole compounds has indicated various biological activities. For instance:

- Anticancer Activity : Some pyrazoles have shown promise in cancer therapy through mechanisms that involve inducing apoptosis in cancer cells. A study indicated that certain pyrazole derivatives exhibited cytotoxic effects against specific tumor cell lines .

- Inflammation Modulation : Pyrazole derivatives have been explored for their anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo .

- Enzyme Inhibition : The ability of boronic acids to inhibit enzymes has been documented, particularly concerning proteases and kinases, which are critical targets in drug design .

Comparative Analysis

To illustrate the diversity within the pyrazole class and their potential biological activities, here is a comparison table of structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methyl-1-trityl-1H-pyrazole-4-boronic acid | Similar pyrazole core; methyl substitution | Less sterically hindered than the dimethyl derivative |

| 3,5-Diethyl-1-trityl-1H-pyrazole-4-boronic acid | Ethyl groups instead of methyl | Different solubility and reactivity profiles |

| 3,5-Dimethyl-1-(phenyl)-1H-pyrazole-4-boronic acid | Phenyl group instead of trityl | Potentially different electronic properties |

特性

IUPAC Name |

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tritylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33BN2O2/c1-22-27(31-34-28(3,4)29(5,6)35-31)23(2)33(32-22)30(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWJCSNCJUEQKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。